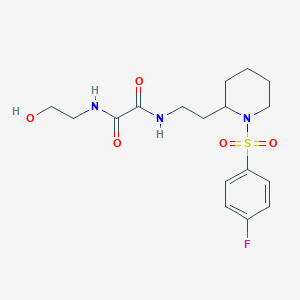

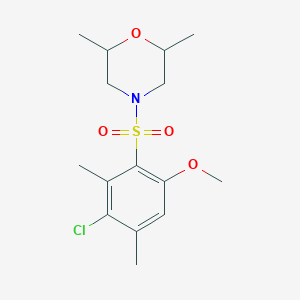

1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione, also known as 1,3-BMPT, is a novel heterocyclic compound with a wide range of potential applications in medicinal and biological research. Through its unique structure, 1,3-BMPT is able to interact with various biological targets, providing a powerful tool for scientists to study cellular processes. This article will provide an overview of 1,3-BMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Crystal Structure Analysis

- The compound's structure has been studied through X-ray crystallography. The crystal packing is influenced by various interactions like C—H⋯O and O—H⋯π, forming infinite chains. This type of structural analysis is crucial for understanding the compound's physical properties and potential applications (Rivera, Ríos-Motta, & Bolte, 2022).

Synthesis and Electrochemical Properties

- The compound has been synthesized through condensation reactions involving thiophene, highlighting its utility in creating novel organic compounds. Investigations into its electrochemical properties, such as redox behavior, provide insights into its potential in electronic applications (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

Crystal Structure Characterization

- The compound's non-coplanar structure with benzene and methoxyphenyl ring systems was characterized, with an emphasis on intermolecular hydrogen bonding. Understanding such molecular interactions is crucial for the development of materials with specific properties (Devarajegowda, Roopashree, Mohammed, Mahalakshmi., & Sankolli, 2011).

Conversion to Oxime Derivatives

- Studies on converting ketones of heterocyclic spiro compounds into oxime derivatives showcase the chemical versatility of such compounds. This research contributes to the field of organic synthesis, particularly in creating novel organic molecules (Rahman, Halim, Ahmed, Akhter, & Romman, 2013).

Photophysical and Computational Studies

- Pi-conjugated systems with the compound's analogues have been synthesized, and their photophysical properties were studied. These findings are significant for the development of materials in optoelectronics and photonics (Weber, Werner, Fox, Marder, Schwedler, Brockhinke, Stammler, Neumann, 2009).

Antioxidant Activity

- Antioxidant properties of related compounds were evaluated, indicating potential applications in the development of pharmaceuticals and nutraceuticals. This line of research is essential for discovering compounds with health benefits (Lavanya, Padmavathi, & Padmaja, 2014).

properties

IUPAC Name |

1,3-bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-29-18-7-3-5-16(12-18)24-21(26)20(11-15-9-10-31-14-15)22(27)25(23(24)28)17-6-4-8-19(13-17)30-2/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMIYCLYRPKCAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)

![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)